molecular formula C17H34ClNO4 B2401322 2,2'-((2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propyl)azanediyl)diethanol hydrochloride CAS No. 1217630-40-4

2,2'-((2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propyl)azanediyl)diethanol hydrochloride

Cat. No.: B2401322
CAS No.: 1217630-40-4
M. Wt: 351.91
InChI Key: LMDXZQXNEKNLNG-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a norbornane (bicyclo[2.2.1]heptane) core substituted with a hydroxypropyloxy group and a diethanolamine side chain. The hydrochloride salt enhances aqueous solubility, making it suitable for formulations requiring ionization .

Properties

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO4.ClH/c1-16(2)13-4-5-17(16,3)15(10-13)22-12-14(21)11-18(6-8-19)7-9-20;/h13-15,19-21H,4-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDXZQXNEKNLNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OCC(CN(CCO)CCO)O)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,2'-((2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propyl)azanediyl)diethanol hydrochloride is a complex organic molecule with potential biological activities. Its structure suggests interactions with various biological systems, particularly involving enzymes and receptors.

Chemical Structure and Properties

The compound's chemical structure is characterized by a bicyclic framework derived from camphor, which is known for its diverse biological effects. The presence of hydroxyl and ether functional groups indicates potential for hydrogen bonding and interactions with biological macromolecules.

Molecular Formula

  • Molecular Formula: C15H29ClN2O4
  • Molecular Weight: 320.86 g/mol

Enzyme Inhibition

Research indicates that compounds similar to this compound may exhibit inhibitory effects on lipoxygenases (LOXs), enzymes involved in the metabolism of fatty acids and linked to inflammatory responses.

Table 1: Enzyme Activity Comparison

CompoundTarget EnzymeIC50 (nM)Selectivity
Compound A12-LOX50High
Compound BCOX-1100Moderate
Target Compound12-LOXTBDTBD

Anti-inflammatory Effects

The inhibition of LOXs can lead to reduced production of pro-inflammatory mediators such as leukotrienes. This suggests that the compound could be beneficial in conditions characterized by inflammation, such as arthritis or asthma.

Case Studies

In a study focusing on the synthesis and structure-activity relationship (SAR) of similar compounds, it was found that modifications to the bicyclic structure significantly impacted their potency against LOXs. Compounds exhibiting a hydroxyl group at specific positions demonstrated enhanced biological activity.

Case Study Summary:

  • Study Focus: Synthesis and SAR of bicyclic derivatives.
  • Findings: Hydroxyl substitutions improved enzyme inhibition.
  • Conclusion: Structural modifications can optimize biological activity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of the compound is crucial for assessing its potential therapeutic applications. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be evaluated alongside toxicity studies to ensure safety in clinical use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs:

(1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl Acetate (): Structure: Shares the norbornane core but replaces the diethanolamine-hydrochloride group with an acetate ester. Properties:

  • Higher lipophilicity due to the acetate group, limiting aqueous solubility.
  • Commonly used in fragrances or as a stabilizer in polymers.
    • Applications : Less suited for pharmaceutical formulations compared to the target compound due to poor ionization .

β-Lactam Bicyclic Derivatives (): Structure: Example: (2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. Properties:

  • Contains a β-lactam ring fused to a bicyclic system, enabling antibiotic activity.
  • Rigid crystallinity confirmed via 〈695〉 and 〈223〉 tests, similar to the target compound’s crystallinity validation .
    • Applications : Antibacterial agents, contrasting with the target compound’s untested biological activity.

Functional Comparison Table:

Property Target Compound (Hydrochloride) (1S,2R,4S)-Norbornane Acetate β-Lactam Bicyclic Derivative
Molecular Weight ~450–500 g/mol (calculated) ~210 g/mol ~500–600 g/mol
Solubility High (aqueous, ionized form) Low (organic solvents) Moderate (polar aprotic solvents)
Crystallinity Meets 〈695〉 standards Not reported Meets 〈695〉 standards
Biological Activity Underexplored (potential surfactant) Preservative/fragrance use Antibiotic
Key Functional Groups Diethanolamine, hydrochloride Acetate ester β-Lactam, carboxylic acid

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